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Compound of Interest

Compound Name: Mthfd2-IN-6

Cat. No.: B15614247 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mthfd2-IN-6, a potent and selective

inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). MTHFD2 is a critical

enzyme in mitochondrial one-carbon (1C) metabolism, a pathway frequently upregulated in

various cancers to meet the high demand for nucleotides and other essential biomolecules

required for rapid proliferation. The differential expression of MTHFD2, which is highly

expressed in cancer cells but largely absent in normal adult tissues, establishes it as a

promising target for cancer therapy. Mthfd2-IN-6, also identified as compound 41, has

emerged from recent research as a significant tool for investigating the role of MTHFD2 in

cancer biology and as a potential lead compound for therapeutic development.

Chemical Structure and Physicochemical Properties
Mthfd2-IN-6 is classified as an isopentenyl chalcone. Its chemical and physical properties are

summarized below.
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Property Value

IUPAC Name

(E)-1-(2,4-dihydroxy-3-(3-methylbut-2-en-1-

yl)phenyl)-3-(4-chloro-3-methoxyphenyl)prop-2-

en-1-one

Molecular Formula C21H21ClO5

Molecular Weight 388.84 g/mol [1]

CAS Number 3077252-76-4[1]

SMILES
O=C(/C=C/c1cc(Cl)c(OC)cc1)c2c(O)cc(O)c(CC

=C(C)C)c2O

Appearance Solid powder

Solubility Soluble in DMSO

Biological Activity and Selectivity
Mthfd2-IN-6 demonstrates potent and selective inhibitory activity against MTHFD2 over its

cytosolic isoform, MTHFD1. This selectivity is a crucial attribute, as MTHFD1 is broadly

expressed in normal tissues, and its inhibition could lead to undesirable side effects.

Target IC50 (μM)
Selectivity Index
(MTHFD1/MTHFD2)

MTHFD2 1.46 ± 0.28[2] ~13[2]

MTHFD1 19.05 ± 7.10[2]

Mechanism of Action
Mthfd2-IN-6 exerts its anticancer effects through the direct inhibition of MTHFD2's enzymatic

activity. This inhibition disrupts the mitochondrial 1C metabolic pathway, leading to a cascade

of downstream cellular events that culminate in cancer cell death.

A proposed signaling pathway for the mechanism of action of Mthfd2-IN-6 is as follows:
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Caption: Proposed mechanism of action for Mthfd2-IN-6.

Experimental Protocols
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The following are detailed methodologies for key experiments cited in the characterization of

Mthfd2-IN-6, based on the research by Hu et al. (2025).[2]

MTHFD1/MTHFD2 Enzymatic Inhibition Assay
This assay quantifies the inhibitory potency of Mthfd2-IN-6 against the MTHFD1 and MTHFD2

enzymes.

Workflow:
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Caption: Workflow for the MTHFD1/MTHFD2 enzymatic inhibition assay.

Methodology:

Enzyme and Inhibitor Preparation: Recombinant human MTHFD1 and MTHFD2 enzymes

are purified. Mthfd2-IN-6 is prepared in a series of dilutions in DMSO.

Reaction Mixture: The reaction is typically conducted in a 96-well plate format. The reaction

buffer contains Tris-HCl, NADP+, MgCl2, and the respective enzyme.
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Incubation: The enzyme and serially diluted Mthfd2-IN-6 are pre-incubated at room

temperature.

Reaction Initiation: The reaction is initiated by the addition of the substrate, 5,10-

methylenetetrahydrofolate.

Measurement: The production of NADPH is monitored kinetically by measuring the increase

in fluorescence (Excitation: 340 nm, Emission: 460 nm) using a plate reader.

Data Analysis: The initial reaction rates are plotted against the inhibitor concentration, and

the IC50 value is determined using a non-linear regression model.

Cellular Thermal Shift Assay (CETSA)
CETSA is employed to verify the direct binding of Mthfd2-IN-6 to the MTHFD2 protein within a

cellular context.

Methodology:

Cell Treatment: Lung cancer cells (e.g., H1299) are treated with either vehicle (DMSO) or

Mthfd2-IN-6 for a specified duration.

Heating: The treated cells are harvested, lysed, and the resulting lysates are divided into

aliquots, which are then heated to a range of temperatures.

Protein Separation: The heated lysates are centrifuged to separate the soluble protein

fraction from the aggregated proteins.

Western Blot Analysis: The soluble fractions are analyzed by Western blotting using an

antibody specific for MTHFD2.

Data Analysis: The band intensities of soluble MTHFD2 at different temperatures are

quantified. A shift in the melting curve to a higher temperature in the presence of Mthfd2-IN-
6 indicates direct binding of the compound to the MTHFD2 protein, thereby stabilizing it

against thermal denaturation.
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Intracellular Reactive Oxygen Species (ROS)
Accumulation Assay
This assay measures the effect of Mthfd2-IN-6 on the levels of intracellular ROS.

Methodology:

Cell Seeding and Treatment: Cancer cells are seeded in a multi-well plate and allowed to

adhere. The cells are then treated with various concentrations of Mthfd2-IN-6 for a defined

period.

Probe Loading: The cells are incubated with a fluorescent ROS probe, such as 2',7'-

dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is non-fluorescent until it is oxidized by

intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Fluorescence Measurement: The fluorescence intensity of DCF is measured using a flow

cytometer or a fluorescence plate reader.

Data Analysis: The increase in fluorescence intensity in Mthfd2-IN-6-treated cells compared

to vehicle-treated control cells indicates an accumulation of intracellular ROS.

Antiproliferative (Cell Viability) Assay
This assay determines the effect of Mthfd2-IN-6 on the viability and proliferation of cancer

cells.

Methodology:

Cell Seeding: Cancer cells (e.g., H1299) and a non-cancerous control cell line (e.g., BEAS-

2B) are seeded in 96-well plates.

Compound Treatment: After cell attachment, the cells are treated with a range of

concentrations of Mthfd2-IN-6 for a specified duration (e.g., 72 hours).

Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-

(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based

assay.
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Data Analysis: The absorbance or fluorescence is measured, and the percentage of cell

viability is calculated relative to the vehicle-treated control cells. The GI50 (concentration for

50% of maximal inhibition of cell proliferation) is then determined.

In Vivo Tumor Xenograft Model
This experiment evaluates the antitumor efficacy of Mthfd2-IN-6 in a living organism.

Methodology:

Tumor Implantation: Human cancer cells (e.g., H1299) are subcutaneously injected into

immunocompromised mice (e.g., nude mice).

Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are

randomized into control and treatment groups. The treatment group receives Mthfd2-IN-6 via

a suitable route of administration (e.g., oral gavage or intraperitoneal injection) at a specified

dose and schedule. The control group receives the vehicle.

Tumor Measurement: Tumor volume and mouse body weight are measured regularly

throughout the study.

Endpoint Analysis: At the end of the study, the tumors are excised, weighed, and may be

used for further analysis (e.g., histology, biomarker analysis).

Data Analysis: The antitumor efficacy is assessed by comparing the tumor growth inhibition

in the Mthfd2-IN-6-treated group to the control group.

Conclusion
Mthfd2-IN-6 represents a significant advancement in the development of selective MTHFD2

inhibitors. Its well-characterized chemical structure, potent biological activity, and defined

mechanism of action make it a valuable tool for cancer research. The detailed experimental

protocols provided herein offer a foundation for further investigation into the therapeutic

potential of targeting mitochondrial one-carbon metabolism in cancer. Future studies will likely

focus on optimizing the pharmacokinetic properties of Mthfd2-IN-6 and further elucidating its

efficacy and safety in preclinical models.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15614247?utm_src=pdf-body
https://www.benchchem.com/product/b15614247?utm_src=pdf-body
https://www.benchchem.com/product/b15614247?utm_src=pdf-body
https://www.benchchem.com/product/b15614247?utm_src=pdf-body
https://www.benchchem.com/product/b15614247?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614247?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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